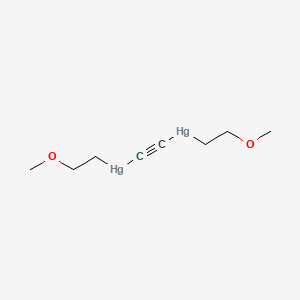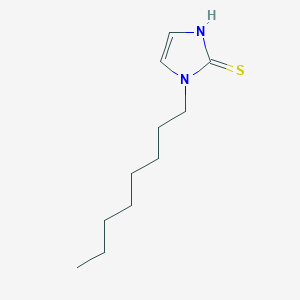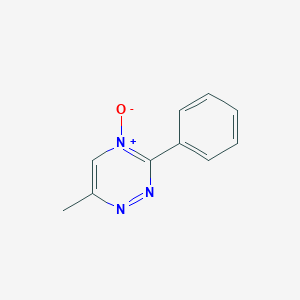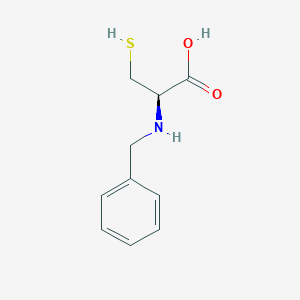
(2R)-2-(benzylamino)-3-sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Benzylamino)-3-mercaptopropionic acid is an organic compound that features both an amino group and a thiol group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both benzylamino and mercapto groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzylamino)-3-mercaptopropionic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-3-mercaptopropionic acid.
Benzylation: The amino group of ®-2-amino-3-mercaptopropionic acid is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide. This step introduces the benzylamino group into the molecule.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure ®-2-(Benzylamino)-3-mercaptopropionic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Benzylamino)-3-mercaptopropionic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Benzylamino)-3-mercaptopropionic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the benzylamino group.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified benzylamino derivatives.
Substitution: Various substituted benzylamino derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(Benzylamino)-3-mercaptopropionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(Benzylamino)-3-mercaptopropionic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, while the thiol group can form disulfide bonds with other thiol-containing molecules. These interactions can modulate biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-3-mercaptopropionic acid: Lacks the benzyl group but has similar thiol and amino functionalities.
®-2-(Methylamino)-3-mercaptopropionic acid: Contains a methyl group instead of a benzyl group.
®-2-(Phenylamino)-3-mercaptopropionic acid: Contains a phenyl group instead of a benzyl group.
Uniqueness
®-2-(Benzylamino)-3-mercaptopropionic acid is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyl group can enhance the compound’s ability to interact with specific molecular targets and pathways, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
65776-14-9 |
|---|---|
Molekularformel |
C10H13NO2S |
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
(2R)-2-(benzylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)9(7-14)11-6-8-4-2-1-3-5-8/h1-5,9,11,14H,6-7H2,(H,12,13)/t9-/m0/s1 |
InChI-Schlüssel |
UAYNVVPNQUUEEZ-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN[C@@H](CS)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)
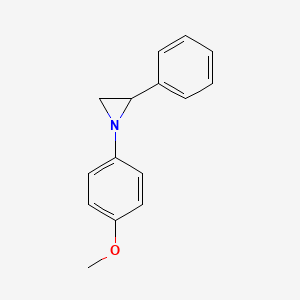
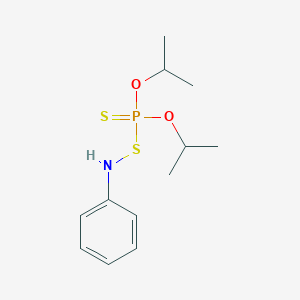
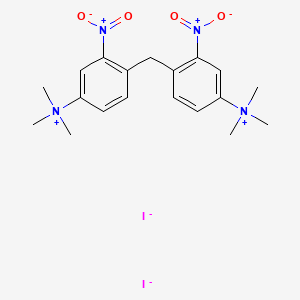
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)
phenylphosphanium](/img/structure/B14486400.png)


